molecular formula C14H12N2O3S B2960826 3-(methylthio)-N-(4-nitrophenyl)benzamide CAS No. 896342-06-6

3-(methylthio)-N-(4-nitrophenyl)benzamide

Cat. No.: B2960826
CAS No.: 896342-06-6
M. Wt: 288.32
InChI Key: FJELLBIIMRIJQM-UHFFFAOYSA-N
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Description

3-(methylthio)-N-(4-nitrophenyl)benzamide is an organic compound characterized by the presence of a benzamide core substituted with a methylthio group at the third position and a nitrophenyl group at the nitrogen atom

Properties

IUPAC Name

3-methylsulfanyl-N-(4-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-20-13-4-2-3-10(9-13)14(17)15-11-5-7-12(8-6-11)16(18)19/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJELLBIIMRIJQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylthio)-N-(4-nitrophenyl)benzamide typically involves the following steps:

    Amidation: The final step involves the formation of the benzamide by reacting the substituted aniline with benzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and thiomethylation steps to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(methylthio)-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(methylthio)-N-(4-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(methylthio)-N-(4-nitrophenyl)benzamide depends on its application. For instance, as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The nitrophenyl group can participate in electron transfer processes, while the methylthio group can modulate the compound’s lipophilicity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-(methylthio)-N-(4-aminophenyl)benzamide: Similar structure but with an amino group instead of a nitro group.

    3-(methylthio)-N-(4-chlorophenyl)benzamide: Similar structure but with a chloro group instead of a nitro group.

    3-(methylthio)-N-(4-methylphenyl)benzamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

3-(methylthio)-N-(4-nitrophenyl)benzamide is unique due to the presence of both a nitro group and a methylthio group, which confer distinct electronic and steric properties. These functional groups influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various research applications.

Biological Activity

3-(Methylthio)-N-(4-nitrophenyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound features a methylthio group and a nitrophenyl moiety, which contribute to its unique chemical reactivity and biological interactions. The methylthio group can undergo oxidation to form sulfoxides or sulfones, while the nitrophenyl group is known for its role in electron transfer processes.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. It likely interacts with the active sites of various enzymes, thereby inhibiting their activity. The nitrophenyl group enhances electron transfer capabilities, which may influence various biochemical pathways.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against cancer cell lines. For instance, studies on related compounds have shown IC50 values in the range of 10–33 nM against MCF-7 breast cancer cells, indicating potent anticancer properties .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Its structural characteristics allow it to bind effectively to enzyme active sites, blocking substrate access and inhibiting enzymatic reactions. This property is particularly valuable in drug development aimed at targeting specific diseases .

Research Findings

Several studies highlight the biological activities associated with this compound:

  • Antiproliferative Effects : A study demonstrated that analogs of this compound could significantly inhibit cell proliferation in breast cancer cell lines, suggesting a potential therapeutic application in oncology .
  • Mechanisms of Action : The interaction with tubulin polymerization has been noted, with compounds displaying effects similar to established antitumor agents like combretastatin A-4 (CA-4) .
  • Chemical Reactivity : The compound can undergo various chemical transformations, such as oxidation and reduction, which can lead to the formation of biologically active derivatives.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
3-(Methylthio)-N-(4-aminophenyl)benzamideAmino group instead of nitroPotentially lower reactivity
3-(Methylthio)-N-(4-chlorophenyl)benzamideChloro group instead of nitroSimilar enzyme inhibition potential
3-(Methylthio)-N-(4-methylphenyl)benzamideMethyl group instead of nitroReduced electronic properties

Case Studies

  • Antiproliferative Study : In vitro experiments showed that analogs with similar structures exhibited IC50 values comparable to known anticancer agents, indicating their potential use in cancer therapy .
  • Enzyme Interaction Study : Investigations into the binding affinity of this compound revealed significant interactions with target enzymes, supporting its role as a biochemical probe in research settings .

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